2-Bromo-5-chlorobenzofuran
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Overview
Description
2-Bromo-5-chlorobenzofuran is a heterocyclic organic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-chlorobenzofuran typically involves the bromination and chlorination of benzofuran derivatives. One common method starts with 2-chlorobenzofuran, which undergoes bromination using N-bromosuccinimide (NBS) in the presence of a catalyst such as sulfuric acid. The reaction conditions are carefully controlled to achieve high selectivity and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high efficiency and purity. The raw materials used are typically cost-effective and readily available, making the industrial production economically viable .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-chlorobenzofuran undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding benzofuran derivatives with different oxidation states.
Reduction Reactions: Reduction of this compound can lead to the formation of dehalogenated benzofuran derivatives.
Common Reagents and Conditions:
Substitution: Organolithium reagents, Grignard reagents, and palladium-catalyzed cross-coupling reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products: The major products formed from these reactions include various substituted benzofurans, which can be further functionalized for specific applications .
Scientific Research Applications
2-Bromo-5-chlorobenzofuran has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives used in organic synthesis and materials science.
Biology: The compound is used in the study of biological pathways and as a precursor for bioactive molecules.
Industry: this compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-5-chlorobenzofuran involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms enhance its reactivity, allowing it to form covalent bonds with target molecules. This interaction can modulate biological pathways, leading to various pharmacological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound .
Comparison with Similar Compounds
- 2-Bromo-5-chlorobenzoic acid
- 2-Bromo-4-chlorobenzaldehyde
- 2-Bromo-5-chlorobenzotrifluoride
Comparison: Compared to these similar compounds, 2-Bromo-5-chlorobenzofuran has a unique benzofuran ring structure, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms in the benzofuran ring enhances its reactivity and potential for further functionalization, making it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
2-bromo-5-chloro-1-benzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClO/c9-8-4-5-3-6(10)1-2-7(5)11-8/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEONCZIJFCQRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(O2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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